![molecular formula C10HBrCl3FN2 B2859143 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile CAS No. 2022976-02-7](/img/structure/B2859143.png)
7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile
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Overview
Description
“7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile” is a chemical compound with the CAS Number: 2022976-02-7 . It has a molecular weight of 354.39 . The compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
The InChI Code for this compound is 1S/C10HBrCl3FN2/c11-6-5(12)1-3-7(13)4(2-16)10(14)17-9(3)8(6)15/h1H . This code is a standard way of representing the compound’s molecular structure.Scientific Research Applications
Synthesis of Novel Compounds
- A series of novel 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives were synthesized, demonstrating significant antitumor activities against various human tumor cell lines, highlighting the importance of such compounds in cancer research (El-Agrody et al., 2012).
Fluorescence Applications
- The synthesis of highly fluorescent and stable 6,7-dimethoxy-2-oxoquinoline-4-carbonitriles shows the utility of these compounds in creating fluorescence standards for biological and chemical research, providing tools for sensitive detection and imaging techniques (Ahvale et al., 2008).
Antitumor Activity
- The development of fluoromethyl-containing analogs of antitumor alkaloid luotonin A, retaining antitumor activity, including apoptosis of cultured tumor cells and inhibiting DNA-topoisomerase I, indicates the therapeutic potential of these compounds (Golubev et al., 2010).
Cross-Coupling Reactions
- Palladium-phosphinous acid complexes facilitated cross-coupling reactions of aryl halides and phenyltrimethoxysilane, leading to the preparation of biaryls from aryl and hetaryl chlorides and bromides, showing the compound's relevance in advanced organic synthesis methodologies (Wolf et al., 2003).
Kinase Inhibition
- The synthesis and biological evaluation of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles as inhibitors of myosin light chain kinase and the epidermal growth factor receptor kinase (EGFR) demonstrate the compound's potential in the development of new therapeutic agents targeting cancer and other diseases (Rode et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary targets of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects will depend on the compound’s targets, mode of action, and the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules in the environment.
properties
IUPAC Name |
7-bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10HBrCl3FN2/c11-6-5(12)1-3-7(13)4(2-16)10(14)17-9(3)8(6)15/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKDUEJNNJZLBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Br)F)N=C(C(=C2Cl)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10HBrCl3FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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